![molecular formula C11H17NOSi B099768 Acetamide, N-[4-(trimethylsilyl)phenyl]- CAS No. 17983-71-0](/img/structure/B99768.png)
Acetamide, N-[4-(trimethylsilyl)phenyl]-
Descripción general
Descripción
Acetamide, N-[4-(trimethylsilyl)phenyl]- is a chemical compound that has been widely used in scientific research because of its unique properties. This compound is a derivative of acetamide, which is a white crystalline solid that is soluble in water and ethanol. The addition of the trimethylsilyl group to the phenyl ring of acetamide enhances its stability and makes it more resistant to degradation by biological and chemical agents.
Mecanismo De Acción
The mechanism of action of Acetamide, N-[4-(trimethylsilyl)phenyl]- is not well understood. However, it is believed that the trimethylsilyl group enhances the stability of the compound and makes it more resistant to degradation by biological and chemical agents. This property makes it a useful tool for studying the stability and reactivity of other compounds.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of Acetamide, N-[4-(trimethylsilyl)phenyl]- are not well studied. However, it is believed that this compound does not have any significant biological activity and is relatively non-toxic. Therefore, it can be used in a wide range of lab experiments without causing any adverse effects on the organisms or cells being studied.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using Acetamide, N-[4-(trimethylsilyl)phenyl]- in lab experiments include its versatility, stability, and ease of synthesis. This compound can be used to synthesize a wide range of derivatives with different properties, and its stability makes it a useful tool for studying the stability and reactivity of other compounds. However, the limitations of using this compound include its relatively high cost and limited availability. Therefore, researchers need to carefully consider the cost and availability of this compound before using it in their experiments.
Direcciones Futuras
There are several future directions for the use of Acetamide, N-[4-(trimethylsilyl)phenyl]- in scientific research. One direction is to use this compound in the synthesis of new biologically active compounds such as inhibitors of protein kinases and phosphatases. Another direction is to use this compound in the synthesis of new fluorescent dyes and sensors for imaging and sensing applications. Finally, this compound can be used in the development of new materials with unique properties such as high thermal stability and resistance to degradation by biological and chemical agents.
Aplicaciones Científicas De Investigación
Acetamide, N-[4-(trimethylsilyl)phenyl]- has been used in various scientific research applications such as drug discovery, chemical biology, and materials science. This compound is a versatile building block that can be used to synthesize a wide range of derivatives with different properties. It has been used as a precursor for the synthesis of biologically active compounds such as inhibitors of protein kinases and phosphatases. It has also been used in the synthesis of fluorescent dyes and sensors for imaging and sensing applications.
Propiedades
Número CAS |
17983-71-0 |
|---|---|
Nombre del producto |
Acetamide, N-[4-(trimethylsilyl)phenyl]- |
Fórmula molecular |
C11H17NOSi |
Peso molecular |
207.34 g/mol |
Nombre IUPAC |
N-(4-trimethylsilylphenyl)acetamide |
InChI |
InChI=1S/C11H17NOSi/c1-9(13)12-10-5-7-11(8-6-10)14(2,3)4/h5-8H,1-4H3,(H,12,13) |
Clave InChI |
ZDLYMLRIRNIZTH-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=CC=C(C=C1)[Si](C)(C)C |
SMILES canónico |
CC(=O)NC1=CC=C(C=C1)[Si](C)(C)C |
Sinónimos |
4'-(Trimethylsilyl)acetanilide |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

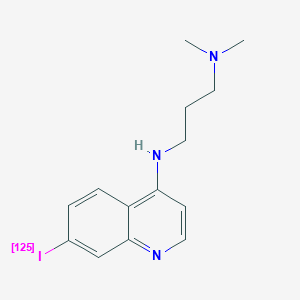
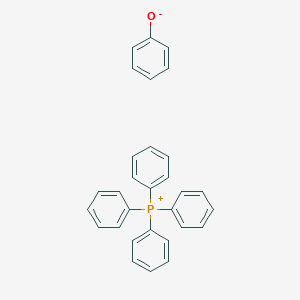
![Chloro[3-(dimethylamino)propyl]magnesium](/img/structure/B99690.png)
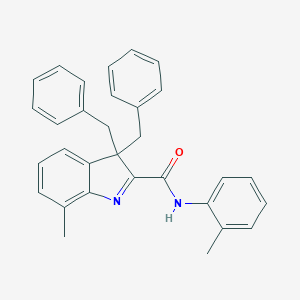

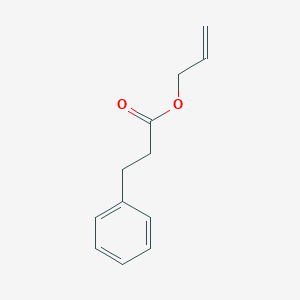

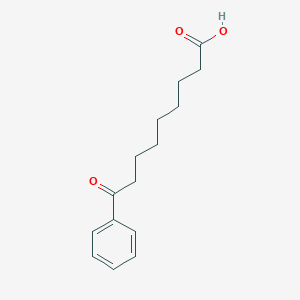
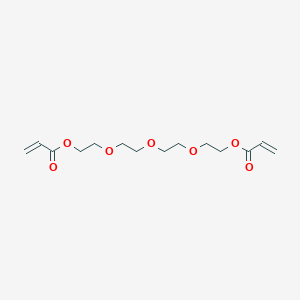
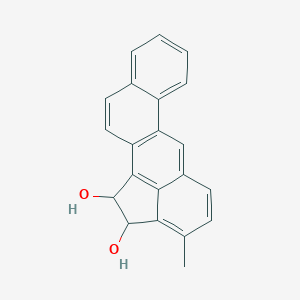


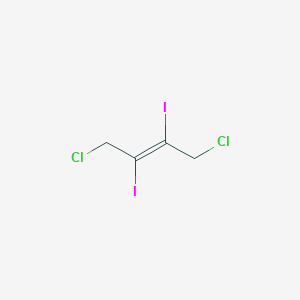
![1,1'-(Tetrahydro-6a-hydroxy-2,3a,5-trimethylfuro[2,3-d]-1,3-dioxole-2,5-diyl)bis-ethanone](/img/structure/B99710.png)